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Inhibitor
(Generation/Type)

Key Clinical
Trial & Context

Approved Indication /
Key Setting

Key Efficacy Data

Reference

Midostaurin (1st
gen, Type |)

Gilteritinib (2nd
gen, Type I)

Quizartinib (2nd
gen, Type II)

RATIFY
(NCT00651261)

[1] [2]

ADMIRAL
(NCT02421939)

[4]

QUANTUM-First
(NCT02668653)

[2]

Newly Diagnosed (ND)
FLT3-mutated AML in
combination with
intensive chemo [2]

Relapsed/Refractory
(R/R) FLT3-mutated
AML as monotherapy [2]

[4]

Newly Diagnosed (ND)
FLT3-ITD mutated AML
in combination with
intensive chemo [2]

Median OS: 74.7
vs 25.6 mos (with
chemo vs
placebo+chemo) [3]

Median OS: 9.3 vs
5.6 mos (vs salvage
chemo); CRc rate:
54% vs 22% [4]

Approved based on
improved OS vs
placebo when
added to chemo
(specific data not in
sources) [2]

(1] [2] [3]

(2] [4]

(2]
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Inhibitor Key Clinical Approved Indication / .
. . . Key Efficacy Data Reference
(Generation/Type) Trial & Context Key Setting

BMF-500 COVALENT-103 Relapsed/Refractory mOS: 3.8 mos (in [5]
(Covalent, (NCT05918692) (RIR) Acute Leukemia heavily pretreated
Investigational) [5] (Phase 1) [5] FLT3m patients

post-gilteritinib &
venetoclax) [5]

Detailed Efficacy and Trial Context

To understand the data in the table, it's crucial to consider the different patient populations and treatment

settings.

e Midostaurin in Newly Diagnosed AML: The landmark RATIFY trial established the efficacy of
midostaurin in newly diagnosed patients. It is used in combination with standard "7+3" induction
chemotherapy and consolidation, followed by maintenance therapy. The significant overall survival
benefit demonstrated in this trial led to its approval for frontline therapy [1] [3]. Its mechanism

involves multi-kinase inhibition, which may contribute to its efficacy but also its toxicity profile [3].

¢ Gilteritinib in Relapsed/Refractory AML: The ADMIRAL trial proved the efficacy of gilteritinib as
a monotherapy in patients with relapsed or refractory FLT3-mutated AML, a population with very
poor prognosis and limited options. Its approval was based on superior overall survival and higher
composite complete remission (CRc) rates compared to salvage chemotherapy [4]. Real-world data
from Italy (n=205) confirms its effectiveness in a clinical practice setting, showing a median OS of

11.0 months and successfully bridging 48% of eligible patients to transplant [4].

¢ Quizartinib: Similar to midostaurin, quizartinib is approved for use in newly diagnosed FLT3-ITD
positive AML in combination with intensive chemotherapy [2]. As a highly selective Type II inhibitor,

it is designed to target FLT3-ITD mutations but is not effective against TKD mutations [3].

e Novel Agent BMF-500: This covalent FLT3 inhibitor is currently in early-phase trials. Its notable
activity has been observed in a heavily pretreated population where 100% of efficacy-evaluable

patients had failed prior therapy with gilteritinib and venetoclax. The median overall survival of 3.8
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months in this context is considered encouraging compared to a historical median OS of 2.1 months

for such a high-risk group [5].

Experimental Protocols from Key Trials

For research and development professionals, the methodologies from pivotal trials are as important as the

outcomes.

¢ RATIFY Trial Protocol (Midostaurin):

o Design: Randomized, double-blind, placebo-controlled Phase Il trial.

o Patients: Adults (18-59 years) with newly diagnosed FLT3-mutated AML.

o Regimen: Patients received standard cytarabine and daunorubicin induction chemotherapy,
plus either midostaurin (50 mg twice daily) or placebo on days 8-21. Patients in remission
received 4 cycles of high-dose cytarabine consolidation with the same midostaurin/placebo
schedule, followed by up to 12 cycles of maintenance therapy with midostaurin/placebo [1] [3].

¢ ADMIRAL Trial Protocol (Gilteritinib):

o Design: Randomized, open-label Phase llI trial.

o Patients: Adults with relapsed or refractory FLT3-mutated AML (FLT3-ITD or FLT3-TKD).

o Regimen: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg once
daily) as monotherapy or investigator-selected salvage chemotherapy. Treatment continued
until patients experienced disease relapse, unacceptable toxicity, or proceeded to
hematopoietic stem cell transplantation [4].

FLT3 Inhibitor Classification and Signaling Pathway

The following diagram illustrates the classification of FLT3 inhibitors and their general mechanism of action

in blocking the constitutively active FLT3 signaling pathway in mutated cells.
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Interpretation and Research Implications

¢ Cross-Trial Comparisons are Limited: The efficacy data for midostaurin and gilteritinib originate
from trials in entirely different patient populations (newly diagnosed vs. relapsed/refractory).
Therefore, the numerical differences in median overall survival (74.7 vs. 9.3 months) reflect the
different disease states and prior treatments, not a direct superiority of one drug over the other.
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e Treatment Sequencing is Key: In practice, a patient might receive midostaurin with frontline
chemotherapy and, upon relapse, be treated with gilteritinib. Research into optimal sequencing and
combinations (e.g., with venetoclax) is a very active area [3].

¢ Overcoming Resistance: The development of new agents like BMF-500 highlights the ongoing
challenge of resistance to existing FLT3 inhibitors and the need for novel therapeutic strategies [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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